N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide
Description
Propriétés
IUPAC Name |
N-[2-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-25-15-8-7-12-19-20-13(22(12)21-15)9-17-14(23)10-18-16(24)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,17,23)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUTXSXOZXDTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CNC(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features allow for diverse biological activities, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 301.31 g/mol. Its structure incorporates multiple heterocycles, including triazole and pyridazine moieties, which are known for their biological activities.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound exhibits notable cytotoxicity against various cancer cell lines. For instance, derivatives of triazolo-pyridazine have shown IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells. For example, a related compound demonstrated IC50 values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells .
- Mechanistic studies suggest that these compounds can induce apoptosis and cell cycle arrest in cancer cells .
- Kinase Inhibition :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Anticancer, Antimicrobial |
| Pyridazine Moiety | Kinase inhibition |
| Benzamide Backbone | Enhances solubility and bioavailability |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives on cancer cell lines using the MTT assay. Results indicated that modifications to the benzamide moiety significantly affected cytotoxicity profiles .
- Kinase Inhibition Study : Research focused on the binding affinity of triazolo-pyridazine derivatives to c-Met kinase revealed that specific substitutions could enhance inhibitory potency, suggesting routes for further optimization .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are structurally diversified by substitutions on the triazole, pyridazine, or pendant groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substitution at Position 6 :
- Methoxy (Target Compound) : Enhances solubility and electronic effects but may reduce metabolic stability compared to chloro analogs .
- Chloro () : Increases lipophilicity and resistance to oxidative metabolism, favoring CNS-targeted applications .
- Methyl () : Balances hydrophobicity and steric effects, contributing to antimicrobial activity .
Linker and Terminal Groups :
- Benzamide (Target Compound) : Demonstrates consistent binding to amide-sensitive targets (e.g., proteases, kinases) .
- Pyridazinylacetamide () : May mimic ATP-binding motifs in kinases but lacks empirical validation .
- Thiazolylbutanamide () : Extends conjugation for π-stacking, improving antiproliferative potency .
Biological Activity :
- Antimicrobial activity correlates with electron-withdrawing groups (e.g., chloro) and aryl substitutions .
- Antiproliferative effects are enhanced by extended linkers (e.g., butanamide) and heteroaromatic termini (e.g., thiazole) .
Research Findings and Implications
- Metabolic Stability : Chloro-substituted analogs exhibit longer half-lives in hepatic microsomes compared to methoxy derivatives, making them preferable for in vivo studies .
- Antimicrobial Specificity : Benzamide-linked triazolopyridazines show selectivity for Gram-positive bacteria, likely due to membrane penetration mechanisms .
- Structural-Activity Relationships (SAR) :
Q & A
Q. What synthetic methodologies are optimal for synthesizing this compound with high purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Step 2 : Functionalization of the core with methoxy and benzamide groups via amide bond formation. Reaction conditions (e.g., pH 7–8, room temperature) and catalysts (e.g., EDC/HOBt) are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensure >95% purity .
Q. How is structural integrity validated post-synthesis?
A combination of spectroscopic and chromatographic methods is used:
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substitution patterns (e.g., methoxy group at C6: δ ~3.9 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ observed at m/z 452.18) .
- HPLC : Retention time consistency and absence of impurities confirm purity .
Q. What preliminary biological activities are reported for this compound?
Early studies suggest kinase inhibition (e.g., p38 MAPK) and antiproliferative effects in cancer cell lines (IC₅₀ ~5–20 µM in MCF-7 and A549 cells). Mechanisms may involve competitive ATP-binding site inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variable Substituents : Modify the methoxy group (C6) or benzamide moiety to assess impact on target binding. For example:
- Replace methoxy with ethoxy or halogen to alter hydrophobicity .
- Introduce electron-withdrawing groups (e.g., nitro) on the benzamide to enhance electrophilic interactions .
- Assay Design : Use kinase inhibition assays (e.g., ADP-Glo™) and cellular viability assays (MTT) to quantify potency. Compare IC₅₀ values across derivatives .
Q. What strategies resolve contradictions in reported biological data?
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HepG2 vs. HeLa) under standardized conditions (e.g., 48-hour exposure, 10% FBS) to rule out cell-specific effects .
- Target Profiling : Use proteomics (e.g., kinome-wide screening) to identify off-target interactions that may explain variability .
- Metabolic Stability : Assess compound stability in liver microsomes to determine if metabolic degradation affects activity .
Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) analysis?
- In Vitro :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour) and measure degradation via LC-MS .
- In Vivo :
- Rodent Models : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at intervals (0.5, 2, 6 hours) for LC-MS/MS analysis of AUC and T₁/₂ .
- Tissue Distribution : Quantify compound levels in liver, kidney, and brain to assess blood-brain barrier penetration .
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